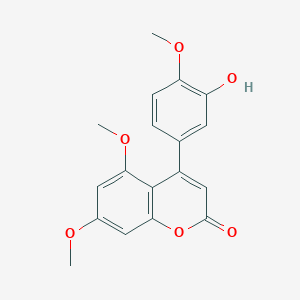
Benz(a)anthracene-7-methanol, 5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7-methanol, 5-fluoro- is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of a fluorine atom and a methanol group attached to the benz(a)anthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 5-fluoro- typically involves multi-step organic reactions. The starting material, benz(a)anthracene, undergoes a series of reactions including halogenation, hydroxylation, and fluorination. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is carefully controlled to ensure consistency and quality. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7-methanol, 5-fluoro- undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benz(a)anthracene-7-aldehyde, while reduction could produce benz(a)anthracene-7-methane.
Applications De Recherche Scientifique
Benz(a)anthracene-7-methanol, 5-fluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7-methanol, 5-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. Pathways involved may include metabolic activation and subsequent interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the methanol and fluorine groups.
Benz(a)anthracene-7-methanol: Lacks the fluorine atom.
Benz(a)anthracene-5-fluoro-: Lacks the methanol group.
Uniqueness
Benz(a)anthracene-7-methanol, 5-fluoro- is unique due to the presence of both the fluorine atom and the methanol group, which confer distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
80756-95-2 |
|---|---|
Formule moléculaire |
C19H13FO |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(5-fluorobenzo[a]anthracen-7-yl)methanol |
InChI |
InChI=1S/C19H13FO/c20-19-10-17-16(14-7-3-4-8-15(14)19)9-12-5-1-2-6-13(12)18(17)11-21/h1-10,21H,11H2 |
Clé InChI |
PTNXBJWIYWXLEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=CC3=C2CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


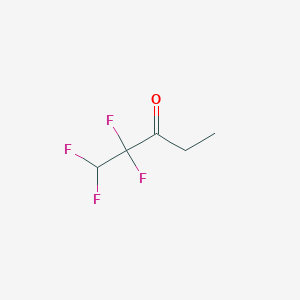

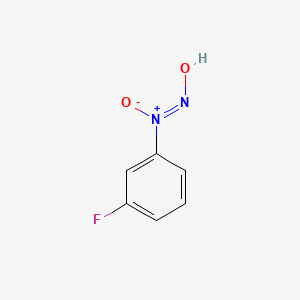
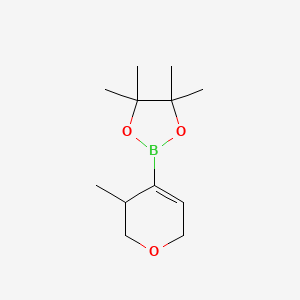
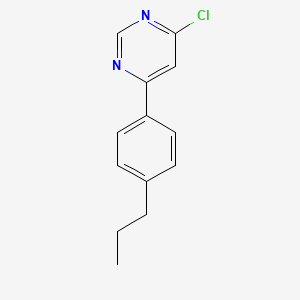

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
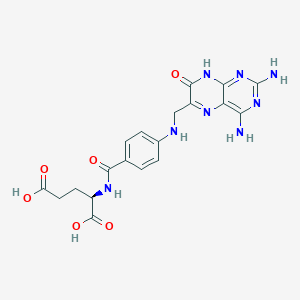
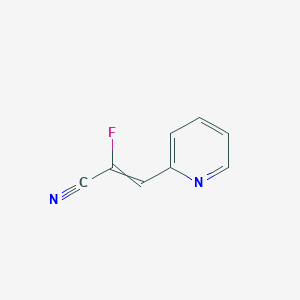
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

